2-(4-fluorophenyl)-7-methyl-4H-chromen-4-one
Description
Table 1: Summary of Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁FO₂ |
| Molecular Weight (g/mol) | 254.25 |
| Exact Mass (g/mol) | 254.0743 |
| Topological Polar Surface Area | 30.4 Ų |
| Heavy Atom Count | 20 |
This data is critical for spectral interpretation, chromatographic analysis, and computational modeling.
Properties
IUPAC Name |
2-(4-fluorophenyl)-7-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO2/c1-10-2-7-13-14(18)9-15(19-16(13)8-10)11-3-5-12(17)6-4-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPKTIRCRNFQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-7-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 7-methyl-4H-chromen-4-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-7-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-(4-fluorophenyl)-7-methyl-4H-chromen-4-one exhibits significant antimicrobial activity against various bacterial strains. In studies, derivatives of this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antioxidant and Anti-inflammatory Effects
Flavonoids, including this compound, are recognized for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Additionally, they have been studied for their anti-inflammatory effects, potentially aiding in the treatment of inflammatory diseases by inhibiting pro-inflammatory cytokines and enzymes .
Anticancer Potential
The anticancer properties of this compound are currently under investigation. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell signaling pathways . Further research is required to elucidate the specific mechanisms involved.
Study on Antimicrobial Activity
In a systematic study, various derivatives of this compound were synthesized and evaluated for their antimicrobial properties. The results demonstrated that certain derivatives exhibited enhanced activity compared to standard antibiotics, suggesting their potential as novel antimicrobial agents .
Computational Studies
Computational analyses using Density Functional Theory (DFT) have provided insights into the electronic properties and stability of this compound. These studies assist in predicting its reactivity and interaction with biological targets, paving the way for rational drug design .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-7-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The fluorophenyl group enhances its binding affinity and specificity, while the chromen-4-one core provides a stable scaffold for interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-7-methyl-4H-chromen-4-one
- 2-(4-bromophenyl)-7-methyl-4H-chromen-4-one
- 2-(4-methylphenyl)-7-methyl-4H-chromen-4-one
Uniqueness
2-(4-fluorophenyl)-7-methyl-4H-chromen-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biological systems. This makes it a valuable compound for developing new therapeutic agents and materials with specific properties.
Biological Activity
2-(4-Fluorophenyl)-7-methyl-4H-chromen-4-one, a synthetic flavonoid, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 254.26 g/mol. Its structure features a chromone backbone with a fluorophenyl substituent at the second position and a methyl group at the seventh position. The compound's unique structure contributes to its biological activity by facilitating interactions with various biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through several methods. A notable approach involves a one-pot reaction that combines starting materials under optimized conditions, such as temperature and solvent choice, to enhance yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized to confirm the synthesized compound's structure and purity.
1. Anti-inflammatory Activity
Research indicates that derivatives of flavonoids, including this compound, exhibit significant anti-inflammatory properties. In studies using carrageenan-induced rat paw edema models, certain derivatives demonstrated potent anti-inflammatory effects comparable to standard drugs .
Table 1: Anti-inflammatory Activity of Flavonoid Derivatives
| Compound | Anti-inflammatory Activity (edema reduction %) |
|---|---|
| IIa | 68% |
| IId | 72% |
| Standard | 75% |
2. Antioxidant Activity
The compound also shows promising antioxidant activity. In vitro studies have demonstrated that it effectively scavenges free radicals, which is critical for preventing oxidative stress-related diseases .
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HepG2 (liver cancer)
In these studies, the compound induced apoptosis in cancer cells and exhibited selective cytotoxicity, with IC50 values indicating significant potency against targeted cell lines .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 22.09 | Induction of apoptosis |
| HCT-116 | 6.40 | DNA fragmentation |
| HepG2 | Not reported | Up-regulation of pro-apoptotic genes |
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Interaction with Enzymes : The compound acts as an inhibitor for various enzymes involved in inflammatory pathways.
- Induction of Apoptosis : It promotes apoptosis in cancer cells by up-regulating pro-apoptotic genes (e.g., P53 and Bax) while down-regulating anti-apoptotic genes (e.g., Bcl-2) .
- Antioxidant Defense : The compound enhances cellular antioxidant defenses by scavenging reactive oxygen species (ROS) and modulating antioxidant enzyme activities.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Anti-inflammatory Study : A study on rat models demonstrated that treatment with specific derivatives resulted in significant reductions in paw edema compared to untreated controls.
- Cytotoxicity Assessment : In vitro tests on MCF-7 cells showed that treatment with this compound led to increased DNA fragmentation, indicative of apoptosis induction.
- Molecular Docking Studies : Computational analyses have shown that the compound has a high binding affinity for key enzymes involved in cancer progression, suggesting potential for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-fluorophenyl)-7-methyl-4H-chromen-4-one, and how can purity be validated?
- Methodological Answer : A common synthesis involves cyclization of (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one using ethanol, sodium hydroxide, and hydrogen peroxide (30%) under reflux . Post-synthesis, purity can be validated via single-crystal X-ray diffraction (SC-XRD) to confirm molecular packing and absence of co-crystallized solvents . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H/¹³C) are critical for confirming molecular weight and substituent positions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR resolves aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR identifies carbonyl (C4=O, ~175 ppm) and fluorophenyl carbons .
- FT-IR : Key peaks include C=O stretch (~1650 cm⁻¹) and C-F stretch (~1220 cm⁻¹) .
- UV-Vis : Chromone derivatives typically exhibit λmax at 250–300 nm due to π→π* transitions in the conjugated system .
Advanced Research Questions
Q. How can contradictions in structural data (e.g., bond lengths, angles) from different studies be resolved?
- Methodological Answer : Discrepancies may arise from crystallographic disorder or solvent effects. Use SC-XRD with high data-to-parameter ratios (>15:1) and refine structures using software like SHELXL . Compare results with density functional theory (DFT)-optimized geometries to validate experimental data . For example, mean C-C bond lengths in the fluorophenyl ring should align with DFT predictions (1.38–1.40 Å) .
Q. What strategies are effective for studying the biological activity of this compound?
- Methodological Answer :
- Antimicrobial assays : Use microdilution methods (MIC/MBC) against Gram-positive/negative bacteria. Derivatives with hydroxyl or trifluoromethyl groups show enhanced activity .
- Fluorescence-based studies : Modify the chromone core with electron-withdrawing groups (e.g., -CF3) to develop probes for metal ion detection (e.g., Pr<sup>3+</sup>) via fluorescence quenching/enhancement .
- Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., bacterial enzymes) .
Q. How can computational modeling predict the compound’s reactivity in novel environments?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic sites (e.g., C3 for nucleophilic attacks) .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., ethanol/water mixtures) to assess stability under varying pH/temperature .
Q. What experimental approaches assess the compound’s stability under environmental conditions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 200°C suggests thermal stability) .
- Accelerated stability studies : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .
Q. How can crystallization conditions be optimized for X-ray studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
